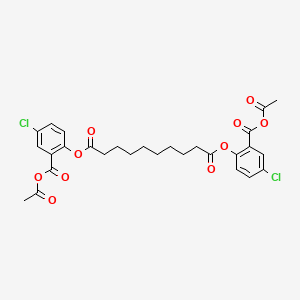
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is a chemical compound with the molecular formula C24H24Cl2O8. It is known for its unique structure, which includes two acetyloxycarbonyl groups and a decanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate typically involves the esterification of decanedioic acid with 2-acetyloxycarbonyl-4-chlorophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified using advanced techniques such as chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxycarbonyl groups play a crucial role in these interactions, facilitating the binding process. The pathways involved include signal transduction and metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-acetyloxycarbonyl-4-bromophenyl) decanedioate
- Bis(2-acetyloxycarbonyl-4-fluorophenyl) decanedioate
- Bis(2-acetyloxycarbonyl-4-methylphenyl) decanedioate
Uniqueness
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is unique due to the presence of chlorine atoms, which impart distinct chemical properties. These properties include increased reactivity in substitution reactions and potential biological activity. The compound’s structure also allows for versatile applications in various fields of research.
Propriétés
Numéro CAS |
537048-85-4 |
|---|---|
Formule moléculaire |
C28H28Cl2O10 |
Poids moléculaire |
595.4 g/mol |
Nom IUPAC |
bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate |
InChI |
InChI=1S/C28H28Cl2O10/c1-17(31)37-27(35)21-15-19(29)11-13-23(21)39-25(33)9-7-5-3-4-6-8-10-26(34)40-24-14-12-20(30)16-22(24)28(36)38-18(2)32/h11-16H,3-10H2,1-2H3 |
Clé InChI |
SFROXUNKTBWUEG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=O)C1=C(C=CC(=C1)Cl)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2)Cl)C(=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


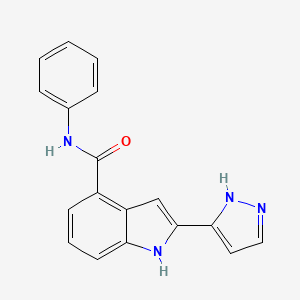

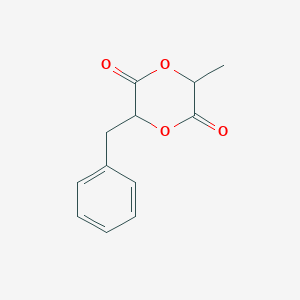
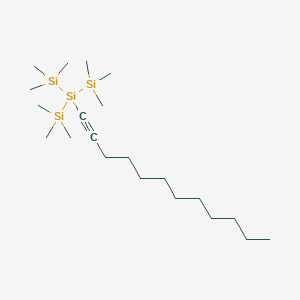
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)

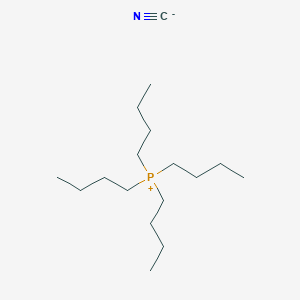

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
